N-[5-cyclopropyl-3-(3-fluorophenyl)-1H-pyrazol-4-yl]-1-propan-2-ylpyrazole-4-sulfonamide
Description
N-[5-cyclopropyl-3-(3-fluorophenyl)-1H-pyrazol-4-yl]-1-propan-2-ylpyrazole-4-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, a fluorophenyl group, and a pyrazole ring, making it an interesting subject for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[5-cyclopropyl-3-(3-fluorophenyl)-1H-pyrazol-4-yl]-1-propan-2-ylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O2S/c1-11(2)24-10-15(9-20-24)27(25,26)23-18-16(12-6-7-12)21-22-17(18)13-4-3-5-14(19)8-13/h3-5,8-12,23H,6-7H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPJCTVEAMFJDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)S(=O)(=O)NC2=C(NN=C2C3=CC(=CC=C3)F)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-cyclopropyl-3-(3-fluorophenyl)-1H-pyrazol-4-yl]-1-propan-2-ylpyrazole-4-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazole ring, introduction of the cyclopropyl and fluorophenyl groups, and sulfonamide formation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems could be employed to streamline the production process. Quality control measures, including HPLC and NMR spectroscopy, are essential to ensure the consistency and reliability of the product.
Chemical Reactions Analysis
Types of Reactions
N-[5-cyclopropyl-3-(3-fluorophenyl)-1H-pyrazol-4-yl]-1-propan-2-ylpyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonamide group or other functional groups within the molecule.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
N-[5-cyclopropyl-3-(3-fluorophenyl)-1H-pyrazol-4-yl]-1-propan-2-ylpyrazole-4-sulfonamide has several scientific research applications:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: It may serve as a probe for investigating biological pathways and interactions, particularly those involving sulfonamide groups.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[5-cyclopropyl-3-(3-fluorophenyl)-1H-pyrazol-4-yl]-1-propan-2-ylpyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound’s unique structure allows it to bind selectively to certain targets, modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- N-[5-cyclopropyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-propan-2-ylpyrazole-4-sulfonamide
- N-[5-cyclopropyl-3-(2-fluorophenyl)-1H-pyrazol-4-yl]-1-propan-2-ylpyrazole-4-sulfonamide
Uniqueness
Compared to similar compounds, N-[5-cyclopropyl-3-(3-fluorophenyl)-1H-pyrazol-4-yl]-1-propan-2-ylpyrazole-4-sulfonamide stands out due to its specific substitution pattern on the fluorophenyl ring. This unique arrangement can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
